Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV)
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Overview
Description
Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) is a coordination compound that features a ruthenium metal center bound to a porphyrin ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) typically involves the reaction of a porphyrin ligand with a ruthenium precursor. One common method is to react 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin with ruthenium trichloride in the presence of a suitable solvent such as dichloromethane. The reaction is often carried out under reflux conditions to ensure complete complexation of the ruthenium ion with the porphyrin ligand .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands around the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can result in new ruthenium-ligand complexes .
Scientific Research Applications
Chemistry
In chemistry, Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) is used as a catalyst in various organic transformations, including oxidation and hydrogenation reactions. Its ability to facilitate these reactions under mild conditions makes it valuable for synthetic applications .
Biology and Medicine
The porphyrin ligand can absorb light and transfer energy to the ruthenium center, generating reactive oxygen species that can kill cancer cells .
Industry
Industrially, the compound is used in the development of advanced materials, such as sensors and electronic devices.
Mechanism of Action
The mechanism by which Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) exerts its effects involves the interaction of the ruthenium center with various molecular targets. In catalysis, the ruthenium center can activate substrates by coordinating to them and facilitating their transformation. In photodynamic therapy, the porphyrin ligand absorbs light and transfers energy to the ruthenium center, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Dichlorotetrakis(dimethylsulfoxide)ruthenium(II): This compound also features a ruthenium center but with dimethylsulfoxide ligands.
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrinato]manganese(III): This manganese complex is used in catalysis and has similar structural features to the ruthenium compound.
Uniqueness
Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. These properties enhance its performance in catalytic and photodynamic applications compared to other similar compounds .
Properties
Molecular Formula |
C56H52Cl2N4Ru |
---|---|
Molecular Weight |
953.0 g/mol |
IUPAC Name |
dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.2ClH.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;;/h13-28H,1-12H3;2*1H;/q-2;;;+4/p-2 |
InChI Key |
VVQDTNOZWKOOLS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.Cl[Ru+2]Cl |
Origin of Product |
United States |
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